Tert-butyl 4-(5-chloro-2-formylphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-chloro-2-formylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-chloro-2-formylphenyl)piperazine-1-carboxylate typically involves the reaction of 5-chloro-2-formylbenzoic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-chloro-2-formylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: 5-chloro-2-carboxybenzoic acid derivative.
Reduction: 5-chloro-2-hydroxymethylbenzoic acid derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(5-chloro-2-formylphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-chloro-2-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The formyl and chloro groups can further enhance these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-formyl-2-thienyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-chloro-2-formylphenyl)piperazine-1-carboxylate is unique due to the presence of the 5-chloro-2-formylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H21ClN2O3 |
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Molecular Weight |
324.80 g/mol |
IUPAC Name |
tert-butyl 4-(5-chloro-2-formylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-10-13(17)5-4-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
ILWAIDJFVNDUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
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